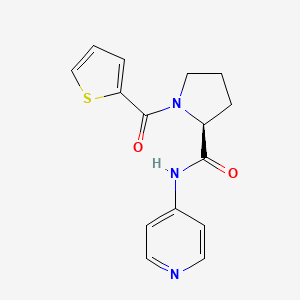![molecular formula C20H22N4O2 B7551530 N-[2-[4-(benzimidazol-1-yl)anilino]-2-oxoethyl]-2-methylbutanamide](/img/structure/B7551530.png)
N-[2-[4-(benzimidazol-1-yl)anilino]-2-oxoethyl]-2-methylbutanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-[4-(benzimidazol-1-yl)anilino]-2-oxoethyl]-2-methylbutanamide, also known as BIX-01294, is a small molecule inhibitor of G9a histone methyltransferase. It has been widely used in scientific research as a tool compound to study the role of G9a in various cellular processes.
Mécanisme D'action
N-[2-[4-(benzimidazol-1-yl)anilino]-2-oxoethyl]-2-methylbutanamide binds to the SET domain of G9a histone methyltransferase and inhibits its enzymatic activity. This leads to a decrease in the levels of H3K9me2 histone methylation, which is involved in the regulation of gene expression. N-[2-[4-(benzimidazol-1-yl)anilino]-2-oxoethyl]-2-methylbutanamide has also been shown to inhibit the activity of GLP, a homolog of G9a, which has a similar role in histone methylation.
Biochemical and Physiological Effects:
N-[2-[4-(benzimidazol-1-yl)anilino]-2-oxoethyl]-2-methylbutanamide has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. N-[2-[4-(benzimidazol-1-yl)anilino]-2-oxoethyl]-2-methylbutanamide has also been shown to enhance the differentiation of stem cells into specific cell types. Additionally, N-[2-[4-(benzimidazol-1-yl)anilino]-2-oxoethyl]-2-methylbutanamide has been shown to modulate the immune response by regulating the expression of cytokines and chemokines.
Avantages Et Limitations Des Expériences En Laboratoire
N-[2-[4-(benzimidazol-1-yl)anilino]-2-oxoethyl]-2-methylbutanamide is a useful tool compound for studying the role of G9a histone methyltransferase in various cellular processes. Its specificity and potency make it a valuable tool for studying the effects of G9a inhibition. However, N-[2-[4-(benzimidazol-1-yl)anilino]-2-oxoethyl]-2-methylbutanamide has some limitations, such as its solubility in aqueous solutions, which can make it difficult to use in certain experiments. Additionally, N-[2-[4-(benzimidazol-1-yl)anilino]-2-oxoethyl]-2-methylbutanamide has been shown to have off-target effects on other histone methyltransferases, which can complicate the interpretation of experimental results.
Orientations Futures
There are several future directions for the use of N-[2-[4-(benzimidazol-1-yl)anilino]-2-oxoethyl]-2-methylbutanamide in scientific research. One potential direction is the development of more potent and specific G9a inhibitors. Another direction is the study of the role of G9a in other cellular processes, such as metabolism and aging. Additionally, N-[2-[4-(benzimidazol-1-yl)anilino]-2-oxoethyl]-2-methylbutanamide could be used in combination with other compounds to enhance its effects or to target multiple pathways simultaneously. Overall, N-[2-[4-(benzimidazol-1-yl)anilino]-2-oxoethyl]-2-methylbutanamide is a valuable tool compound for studying the role of G9a histone methyltransferase in various cellular processes, and its use will continue to be an important area of research in the future.
Méthodes De Synthèse
N-[2-[4-(benzimidazol-1-yl)anilino]-2-oxoethyl]-2-methylbutanamide can be synthesized using a multi-step process starting from commercially available starting materials. The first step involves the synthesis of 4-(benzimidazol-1-yl)aniline, which is then coupled with 2-oxoethyl-2-methylbutanoyl chloride to obtain N-[2-[4-(benzimidazol-1-yl)anilino]-2-oxoethyl]-2-methylbutanamide. The final product is then purified using column chromatography to obtain a pure compound.
Applications De Recherche Scientifique
N-[2-[4-(benzimidazol-1-yl)anilino]-2-oxoethyl]-2-methylbutanamide has been widely used in scientific research to study the role of G9a histone methyltransferase in various cellular processes such as gene expression, DNA damage response, and cell differentiation. It has been shown to inhibit G9a-mediated H3K9me2 histone methylation, which is involved in the regulation of gene expression. N-[2-[4-(benzimidazol-1-yl)anilino]-2-oxoethyl]-2-methylbutanamide has also been used to study the role of G9a in DNA damage response and repair, and in the differentiation of stem cells into specific cell types.
Propriétés
IUPAC Name |
N-[2-[4-(benzimidazol-1-yl)anilino]-2-oxoethyl]-2-methylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O2/c1-3-14(2)20(26)21-12-19(25)23-15-8-10-16(11-9-15)24-13-22-17-6-4-5-7-18(17)24/h4-11,13-14H,3,12H2,1-2H3,(H,21,26)(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBNWGEYKPGXPHW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(=O)NCC(=O)NC1=CC=C(C=C1)N2C=NC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[[2-(2,2,2-trifluoroethoxy)pyridin-3-yl]methyl]-2,3-dihydro-1-benzofuran-5-sulfonamide](/img/structure/B7551447.png)

![N-(cyclohexylmethyl)-2-[4-[2-(trifluoromethyl)benzoyl]piperazin-1-yl]acetamide](/img/structure/B7551472.png)
![N-(5-methylpyridin-2-yl)-1-[2-[(2-phenylacetyl)amino]acetyl]piperidine-3-carboxamide](/img/structure/B7551489.png)
![N-(4-acetyl-1,3-thiazol-2-yl)-2-[4-(tetrazol-1-yl)phenyl]acetamide](/img/structure/B7551494.png)
![(3S)-2-[2-(N-methylanilino)-2-oxoethyl]-3,4-dihydro-1H-isoquinoline-3-carboxamide](/img/structure/B7551510.png)
![[2-[4-[1-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]ethyl]piperazine-1-carbonyl]phenyl]-phenylmethanone](/img/structure/B7551519.png)
![N-[3-[[3-(4-methyl-2,5-dioxoimidazolidin-4-yl)phenyl]carbamoyl]phenyl]-2,3-dihydro-1-benzofuran-2-carboxamide](/img/structure/B7551526.png)

![N-[[4-(3-chlorophenyl)oxan-4-yl]methyl]-1-[(4-methylphenyl)methyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B7551535.png)
![4-(3a-methyl-1,5-dioxo-2,3-dihydropyrrolo[1,2-a]quinazolin-4-yl)-N-[3-(5-methyl-1H-1,2,4-triazol-3-yl)phenyl]butanamide](/img/structure/B7551536.png)
![N-[2-(3,5-dimethylpiperidin-1-yl)-2-methylpropyl]-4-methyl-2-pyrimidin-2-yl-1,3-thiazole-5-carboxamide](/img/structure/B7551542.png)
![2-(3,4-dimethoxyphenyl)-4-methyl-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]-1,3-thiazole-5-carboxamide](/img/structure/B7551550.png)
![N-[3-(butan-2-ylamino)-3-oxopropyl]-6-[(4-fluorophenyl)sulfamoyl]-2-oxo-1H-quinoline-4-carboxamide](/img/structure/B7551558.png)